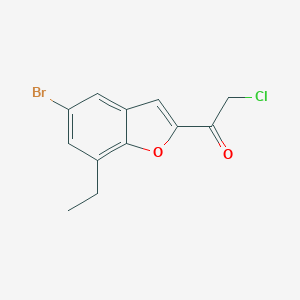
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one, also known as Bromo-DragonFLY, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in the late 1990s by a team of researchers at Purdue University. Bromo-DragonFLY is a potent hallucinogen and has been used recreationally as a designer drug. However, it has also gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY acts as a partial agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has been shown to increase body temperature and cause sweating. Additionally, it has been found to cause hallucinations, altered perception, and changes in mood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has several advantages for laboratory experiments. It is a potent agonist of the serotonin 5-HT2A receptor, making it useful for studying the receptor's function. Additionally, it has a long half-life, which allows for extended experiments. However, its potency and potential for toxicity make it difficult to use in vivo, and caution must be taken when handling the compound.
Orientations Futures
There are several future directions for research on 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, further studies on its mechanism of action and biochemical effects could provide insight into the regulation of mood and perception. Finally, research into the potential toxicity of 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY could help to inform its safe use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY involves several steps. The initial step involves the reaction of 2-benzofuranone with ethyl magnesium bromide to form 7-ethyl-2-benzofuranol. This is followed by the reaction of the resulting compound with thionyl chloride to form 7-ethyl-2-benzofuryl chloride. The final step involves the reaction of 7-ethyl-2-benzofuryl chloride with 2-chloroacetyl chloride to form 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one.
Applications De Recherche Scientifique
1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This suggests that 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-oneFLY may have potential as a treatment for depression and anxiety disorders.
Propriétés
Numéro CAS |
18775-40-1 |
|---|---|
Formule moléculaire |
C12H10BrClO2 |
Poids moléculaire |
301.56 g/mol |
Nom IUPAC |
1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C12H10BrClO2/c1-2-7-3-9(13)4-8-5-11(10(15)6-14)16-12(7)8/h3-5H,2,6H2,1H3 |
Clé InChI |
SYSQCQYOHVPKJZ-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl |
SMILES canonique |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl |
Autres numéros CAS |
18775-40-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







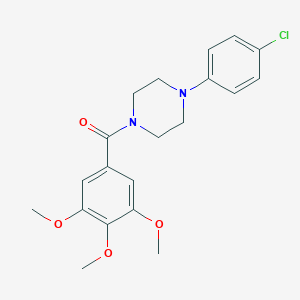
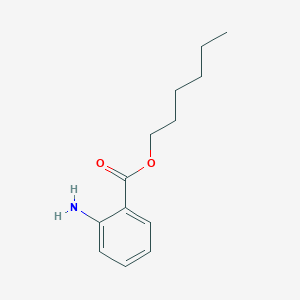

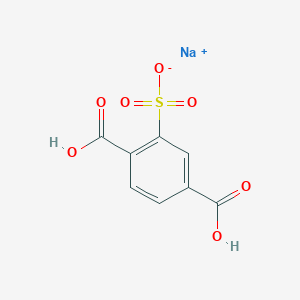

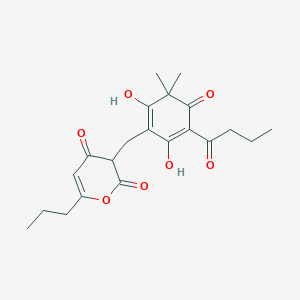

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

